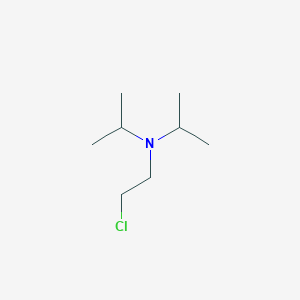
2-(Diisopropylamino)ethyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diisopropylamino)ethyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H18ClN and its molecular weight is 163.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
2-(Diisopropylamino)ethyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Anticholinergic Agents : It is utilized in the production of drugs that block the action of acetylcholine, which can be beneficial in treating conditions such as urinary incontinence and muscle spasms. Notable examples include Orphenadrine and Diltiazem, both of which are derived from this compound .
- Antihistamines : The compound is involved in synthesizing antihistaminic drugs like Brompheniramine and Chlorphenoxamine, which are used to alleviate allergy symptoms .
- Antidepressants and Antispasmodics : It is also a precursor for certain antidepressants and antispasmodic medications, highlighting its role in mental health and gastrointestinal treatments .
Agrochemical Applications
In the agrochemical sector, this compound is used as an intermediate in the synthesis of various pesticides and herbicides. Its ability to modify biological activity makes it valuable for developing effective agricultural chemicals .
Organic Synthesis
The compound plays a critical role in organic synthesis processes:
- Building Block for Complex Molecules : As a chlorinated amine, it serves as a building block for synthesizing more complex organic molecules. This includes its use in creating dyestuffs and polymers .
- Self-Assembly Processes : Research indicates that derivatives of this compound can participate in self-assembly processes, contributing to the development of new materials with unique properties .
Case Study 1: Synthesis of Anticholinergic Drugs
A study explored the synthesis pathway of Orphenadrine using this compound as a key intermediate. The process involved several steps where the chlorinated amine was reacted with other reagents to yield the final product, demonstrating its utility in pharmaceutical chemistry.
Case Study 2: Development of Pesticides
Another research project focused on developing a new class of herbicides where this compound was integral to the synthesis process. This study highlighted the compound's effectiveness in enhancing the herbicidal activity of the final product.
Propriétés
Numéro CAS |
96-79-7 |
|---|---|
Formule moléculaire |
C8H18ClN |
Poids moléculaire |
163.69 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C8H18ClN/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
DBVADBHSJCWFKI-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCCl)C(C)C |
SMILES canonique |
CC(C)N(CCCl)C(C)C |
Key on ui other cas no. |
96-79-7 |
Synonymes |
2-(diisopropylamino)ethylchloride; 2-(N,N-diisopropylamino)ethylchloride; 2’’-chloro-1,1’-dimethyl-triethylamin; 2-chloro-1’,1’’-dimethyl-triethylamin; beta-(diisopropylamino)ethylchloride; n-(2-chloroethyl)-diisopropylamin; n-(2-chloroethyl)-n-(1-methylet |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















